![molecular formula C7H10N2O3 B14227811 (2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol CAS No. 821806-14-8](/img/structure/B14227811.png)
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol is a chemical compound that features a pyrimidine ring attached to a propane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol typically involves the reaction of pyrimidine derivatives with propane-1,2-diol under specific conditions. One common method involves the use of a catalyst-free environment to facilitate the reaction between hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of substituted carbamates, including those with pyrimidine rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalyst-free techniques. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines.
Aplicaciones Científicas De Investigación
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with collagen synthesis in fibrotic tissues, thereby reducing fibrosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-(Pyridin-2-yl)pyrimidine
- 2-(Pyrrolidin-1-yl)pyrimidine
Uniqueness
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol is unique due to its specific structure, which combines a pyrimidine ring with a propane-1,2-diol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
821806-14-8 |
|---|---|
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
(2R)-3-pyrimidin-2-yloxypropane-1,2-diol |
InChI |
InChI=1S/C7H10N2O3/c10-4-6(11)5-12-7-8-2-1-3-9-7/h1-3,6,10-11H,4-5H2/t6-/m1/s1 |
Clave InChI |
YRDPGBRDUTZTFI-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CN=C(N=C1)OC[C@@H](CO)O |
SMILES canónico |
C1=CN=C(N=C1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


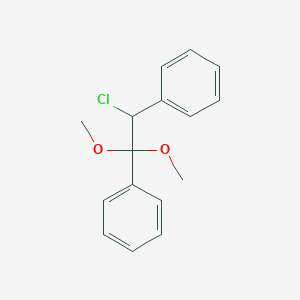
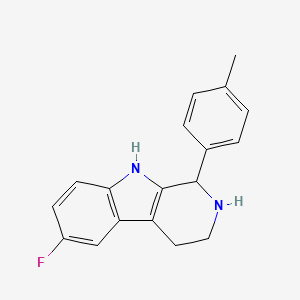
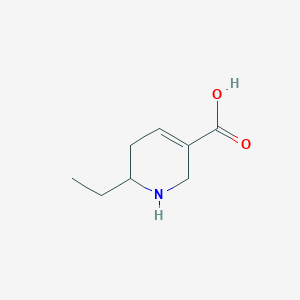
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
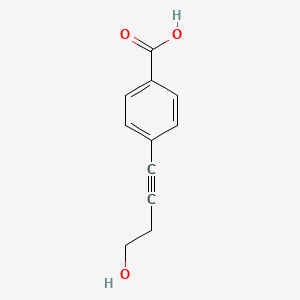
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
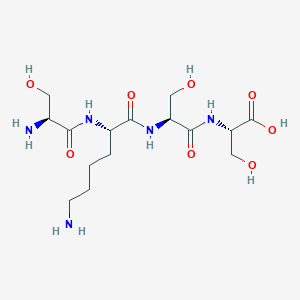
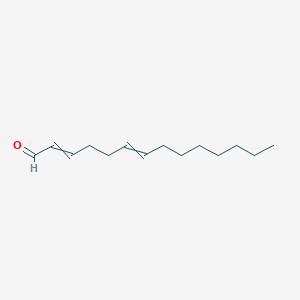
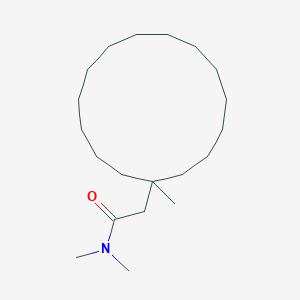
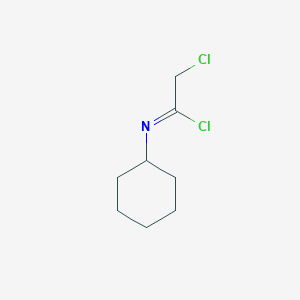
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
![1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14227790.png)
![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
